molecular formula C9H17ClN2O B1441499 N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride CAS No. 1219971-76-2

N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride

Cat. No.: B1441499
CAS No.: 1219971-76-2
M. Wt: 204.7 g/mol
InChI Key: WHBFOXCWMNFKRX-UHFFFAOYSA-N
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Description

“N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride” is a chemical compound with the CAS Number: 1219971-76-2 . It has a molecular weight of 204.7 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O.ClH/c12-9(7-1-2-7)11-8-3-5-10-6-4-8;/h7-8,10H,1-6H2,(H,11,12);1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Anticancer Potential

Research has identified compounds related to N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride as potential anticancer agents. For instance, a study by Dimmock et al. (1998) explored the cytotoxic properties of a series of piperidine derivatives, revealing significant cytotoxicity against murine and human tumor cells. These findings suggest the potential use of similar compounds in cancer treatment (Dimmock et al., 1998).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their anti-acetylcholinesterase (anti-AChE) activity. These compounds, which share structural similarities with this compound, showed promise as potent inhibitors of acetylcholinesterase, suggesting potential therapeutic applications in conditions like Alzheimer's disease (Sugimoto et al., 1990).

Potential Antipsychotic Agents

Norman et al. (1996) investigated heterocyclic analogues of this compound for their potential as antipsychotic agents. These compounds exhibited promising in vivo activities, suggesting their utility in developing new antipsychotic medications (Norman et al., 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride plays a significant role in biochemical reactions, particularly in the formation of carbon-nitrogen bonds. It interacts with enzymes such as cyclopropanases, which are involved in the biosynthesis of cyclopropane-containing natural products . These interactions are crucial for the compound’s ability to participate in synthetic and pharmaceutical chemistry. Additionally, this compound can act as a catalyst in organic synthesis, facilitating the formation of complex organic molecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, piperidine derivatives, including this compound, have been found to exhibit antiviral, anticancer, and anti-inflammatory properties . These effects are mediated through interactions with specific cellular receptors and enzymes, leading to changes in cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular processes. The compound’s structure allows it to form stable complexes with target proteins, thereby modulating their activity . This mechanism is essential for its role in drug development and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s metabolism is essential for its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is vital for optimizing the compound’s delivery and targeting in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with target biomolecules and its overall efficacy in biochemical and pharmacological applications.

Properties

IUPAC Name

N-piperidin-4-ylcyclopropanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-9(7-1-2-7)11-8-3-5-10-6-4-8;/h7-8,10H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBFOXCWMNFKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219971-76-2
Record name Cyclopropanecarboxamide, N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219971-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(piperidin-4-yl)cyclopropanecarboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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